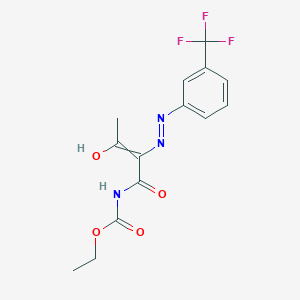amine CAS No. 1047816-29-4](/img/structure/B1417218.png)
[(2,5-Dimethylphenyl)methyl](propan-2-yl)amine
Descripción general
Descripción
2,5-Dimethylphenyl)methyl](propan-2-yl)amine, or 2,5-DMPMA, is an organic compound belonging to the class of amines. It is a colorless, volatile liquid, with a boiling point of 177°C and a molecular weight of 150.24 g/mol. 2,5-DMPMA is used in a variety of applications, including industrial and scientific research.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
The compound has been utilized in the synthesis of N-2,5-Dimethylphenylthioureido acid derivatives . These derivatives serve as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . The derivatives exhibit significant in vitro antimicrobial activity against strains such as tedizolid/linezolid-resistant S. aureus, and show promise against emerging fungal pathogens, including drug-resistant Candida strains .
Anticancer Applications
The structural motif of (2,5-Dimethylphenyl)methylamine is found in various diazine alkaloids , which are central building blocks for a wide range of pharmacological applications. Diazines exhibit activities such as anticancer, and the compound could potentially be used to synthesize diazine-based drugs .
Antifungal Activity
The aforementioned N-2,5-Dimethylphenylthioureido acid derivatives also demonstrate broad-spectrum antifungal activity. This is particularly relevant for combating drug-resistant Candida strains, with some compounds showing greater activity than fluconazole .
Anti-Tubercular Agents
Compounds containing the (2,5-Dimethylphenyl)methylamine structure have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These compounds are compared with reference drugs like rifampicin to assess their efficacy .
Antiparasitic Agents
The structural framework of (2,5-Dimethylphenyl)methylamine is conducive to the development of antiparasitic agents. The diazine derivatives, which can be synthesized from this compound, have shown potential in antiparasitic activity .
Cardiovascular Therapeutics
Diazine derivatives, which can be synthesized using (2,5-Dimethylphenyl)methylamine, have been reported to possess cardiovascular properties. They can act as cardiovascular agents and antihypertensive drugs, which is a significant application in the field of heart-related diseases .
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)13-8-12-7-10(3)5-6-11(12)4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQMEDNDFAJDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethylphenyl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




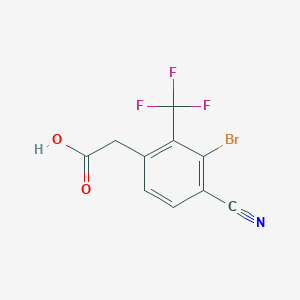
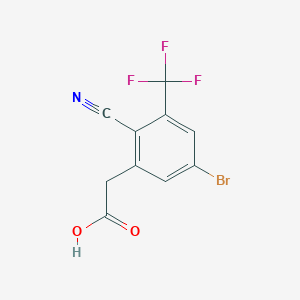
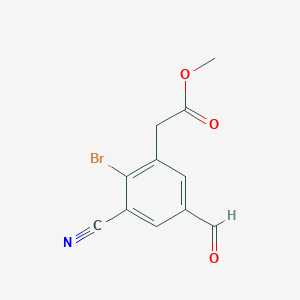


![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)
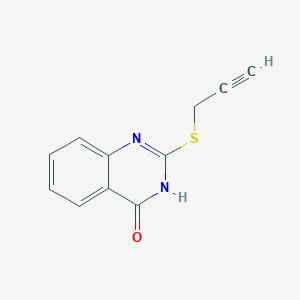
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)
![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)
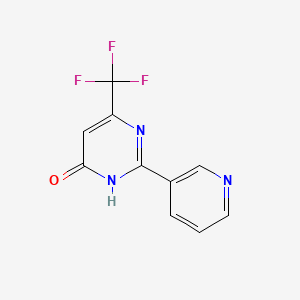
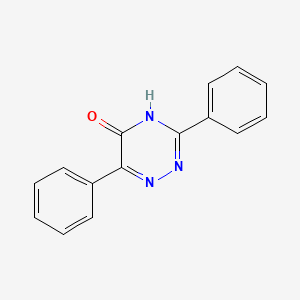
![6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1417156.png)
